molecular formula C23H26N2O3 B12130388 1-(2-Methoxyphenyl)-4-(3,4,6-trimethyl-1-benzofuran-2-carbonyl)piperazine

1-(2-Methoxyphenyl)-4-(3,4,6-trimethyl-1-benzofuran-2-carbonyl)piperazine

Cat. No.: B12130388
M. Wt: 378.5 g/mol
InChI Key: YHHCKDRRVYAGKY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(3,4,6-trimethyl-1-benzofuran-2-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-(3,4,6-trimethyl-1-benzofuran-2-carbonyl)piperazine typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives as nucleophiles.

    Methoxyphenyl Substitution: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:

    Batch Processing: Traditional batch reactors are used for small to medium-scale production.

    Continuous Flow Processing: For large-scale production, continuous flow reactors offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(3,4,6-trimethyl-1-benzofuran-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(3,4,6-trimethyl-1-benzofuran-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the benzofuran moiety.

    4-(3,4,6-Trimethyl-1-benzofuran-2-carbonyl)piperazine: Lacks the methoxyphenyl group.

    1-(2-Hydroxyphenyl)-4-(3,4,6-trimethyl-1-benzofuran-2-carbonyl)piperazine: Hydroxy group instead of methoxy.

Uniqueness

1-(2-Methoxyphenyl)-4-(3,4,6-trimethyl-1-benzofuran-2-carbonyl)piperazine is unique due to the presence of both the methoxyphenyl and benzofuran moieties, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(3,4,6-trimethyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C23H26N2O3/c1-15-13-16(2)21-17(3)22(28-20(21)14-15)23(26)25-11-9-24(10-12-25)18-7-5-6-8-19(18)27-4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

YHHCKDRRVYAGKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C)C

Origin of Product

United States

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